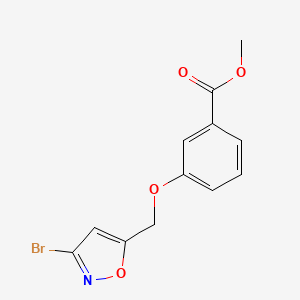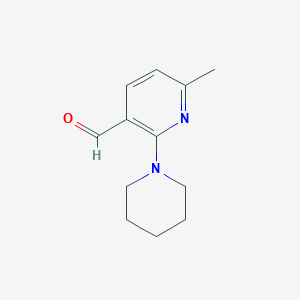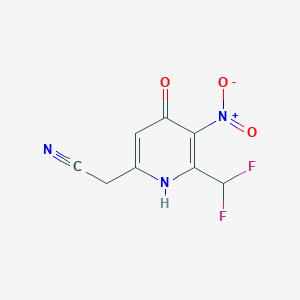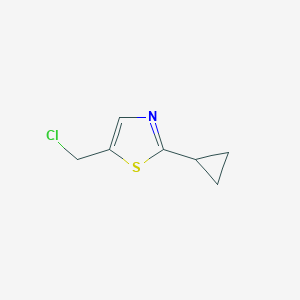![molecular formula C9H9ClN2O2S B11781387 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrazinylation: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine or hydrazine derivatives.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the hydrazinyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or sulfoxides, while reduction may produce hydrazine derivatives or amines.
科学研究应用
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group is known to form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The specific pathways and targets depend on the context of its application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-7-carboxylic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Aminobenzo[b]thiophene-7-carboxylic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical and biological properties.
4-Hydrazinylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is unique due to the presence of both the hydrazinyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities
属性
分子式 |
C9H9ClN2O2S |
|---|---|
分子量 |
244.70 g/mol |
IUPAC 名称 |
4-hydrazinyl-1-benzothiophene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-11-7-2-1-6(9(12)13)8-5(7)3-4-14-8;/h1-4,11H,10H2,(H,12,13);1H |
InChI 键 |
STFQGNKLEQZJAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CSC2=C1C(=O)O)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)


![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)





